molecular formula C14H24O B13788503 6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol CAS No. 67801-12-1

6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol

Cat. No.: B13788503
CAS No.: 67801-12-1
M. Wt: 208.34 g/mol
InChI Key: RHQDMXYIGACKOH-SOFGYWHQSA-N
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Description

6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol is a chemical compound with the molecular formula C15H26O It is characterized by a cyclopentene ring substituted with three methyl groups and a hexenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol typically involves the following steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring is synthesized through a series of reactions starting from simpler organic molecules. This often involves cyclization reactions where a linear precursor is converted into a cyclic structure.

    Substitution with Methyl Groups: The introduction of methyl groups onto the cyclopentene ring can be achieved through alkylation reactions. Common reagents for this step include methyl iodide or methyl bromide in the presence of a strong base.

    Attachment of the Hexenol Chain: The hexenol chain is attached to the cyclopentene ring through a series of coupling reactions. This step may involve the use of organometallic reagents such as Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Halogenation is a common example, where halogens like chlorine or bromine are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in organic synthesis.

    Biology: Studied for its potential biological activity. It may interact with biological macromolecules and influence biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties. It may serve as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials. It may be used in the formulation of fragrances, flavors, and other consumer products.

Mechanism of Action

The mechanism of action of 6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in a chemical reaction, biological system, or industrial process.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol
  • 2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol

Uniqueness

6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol is unique due to its specific structural features, such as the position and number of methyl groups on the cyclopentene ring and the length and position of the hexenol chain. These structural attributes confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

CAS No.

67801-12-1

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

(E)-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol

InChI

InChI=1S/C14H24O/c1-5-13(15)8-6-7-12-10-9-11(2)14(12,3)4/h6,8-9,12-13,15H,5,7,10H2,1-4H3/b8-6+

InChI Key

RHQDMXYIGACKOH-SOFGYWHQSA-N

Isomeric SMILES

CCC(/C=C/CC1CC=C(C1(C)C)C)O

Canonical SMILES

CCC(C=CCC1CC=C(C1(C)C)C)O

Origin of Product

United States

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